molecular formula C17H25BO5 B7958088 2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7958088
M. Wt: 320.2 g/mol
InChI Key: UPYYCUXVGQSRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a butoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzoic acid core. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-butoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols .

Scientific Research Applications

2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in catalytic cycles, facilitating reactions such as Suzuki-Miyaura cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of a butoxy group and a boronic acid moiety, which provides distinct reactivity and applications compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-butoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-6-7-10-21-14-11-12(8-9-13(14)15(19)20)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7,10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYYCUXVGQSRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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